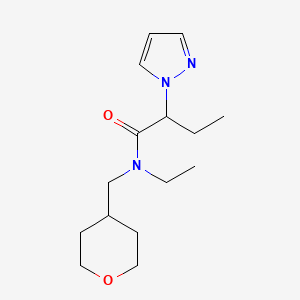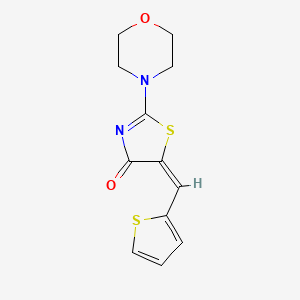![molecular formula C21H24N6O B5566475 2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,9-diazaspiro[5.5]undecane compounds often involves intricate chemical reactions, including Michael addition, annulation processes, and spirocyclization. For example, divergent synthesis methods for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones have been described, utilizing efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, microwave-assisted solid-phase synthesis techniques have been reported for the synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the role of resin-bound bismesylates and the development of specific resin linkers for successful heterocycle cleavage (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,9-diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which incorporates elements such as diazaspiro and possibly fused rings depending on the specific substitutions and structural modifications made during synthesis. Crystal structure analysis and DFT studies have provided insights into the geometric configuration, electronic spectra, and thermodynamic properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential interactions (Zeng et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Research
- Study of Antihypertensive Agents : Research has explored derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including 2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one, for their potential as antihypertensive agents. These compounds demonstrated significant activity in lowering blood pressure, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Bioactive Compound Synthesis
- Privileged Heterocycles : A review discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, including those with additional functional groups like the compound . These compounds have shown potential for treating a variety of disorders, including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Chemical Synthesis Techniques
- Microwave-Assisted Solid-Phase Synthesis : Innovative methods for synthesizing diazaspirocycles, such as 2,9-diazaspiro[5.5]undecanes, have been reported. These involve the annulation of primary amines with resin-bound bismesylates, using microwave-assisted techniques for efficient synthesis (Macleod et al., 2006).
Pharmacological Applications
- CCR8 Antagonists : Some derivatives of 3,9-diazaspiro[5.5]undecane, similar in structure to the compound , have been identified as antagonists of the CCR8 receptor. These have applications in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Catalysis and Reaction Studies
- Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : Research has been conducted on the efficient synthesis of diazaspiro[5.5]undecane derivatives without the use of a catalyst. This approach offers high yields and short reaction times, demonstrating the versatility of these compounds (Aggarwal et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential as an antitumor agent, as well as exploration of its other biological activities. Further studies could also aim to optimize its synthesis and investigate its mechanism of action in more detail .
Eigenschaften
IUPAC Name |
2-benzyl-9-(7H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-17-6-7-21(13-27(17)12-16-4-2-1-3-5-16)8-10-26(11-9-21)20-18-19(23-14-22-18)24-15-25-20/h1-5,14-15H,6-13H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWEABPBKYAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=NC4=C3NC=N4)CN(C1=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-(9H-purin-6-YL)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)